

Core Properties of 3,4,6-Trichloropyridazine

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Compound of Interest

Compound Name: 3,4,6-Trichloropyridazine

Cat. No.: B1215204

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3,4,6-Trichloropyridazine is a versatile chemical intermediate recognized for its chlorinated pyridazine structure, which imparts high reactivity.^[1] This reactivity, particularly towards nucleophilic substitution, makes it a valuable building block in organic synthesis. It is a colorless to light yellow solid at room temperature and is widely used in the creation of complex molecules for medicinal and agricultural chemistry.^{[1][2][3]}

Physicochemical Data

The quantitative properties of **3,4,6-trichloropyridazine** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₄ HCl ₃ N ₂	^{[1][2][4][5][6]}
Molecular Weight	183.42 g/mol	^{[1][4][5][6]}
CAS Number	6082-66-2	^{[1][2][4][5]}
Melting Point	55.0 to 59.0 °C	^{[2][3]}
Boiling Point	98 °C (at 43 mmHg)	^[7]
Density	1.641 g/cm ³	^{[2][7]}
Appearance	White to light yellow powder/crystal	^[3]

Synthetic Applications and Experimental Protocols

The primary utility of **3,4,6-trichloropyridazine** lies in its role as a substrate for nucleophilic aromatic substitution (S_NAr) reactions. The electron-withdrawing nature of the pyridazine ring system facilitates the displacement of its chlorine atoms by a wide range of nucleophiles, such as amines, hydrazines, and alcohols. This allows for the strategic introduction of diverse functional groups.

General Protocol for Nucleophilic Substitution

This protocol provides a generalized methodology for the substitution of a chlorine atom on the **3,4,6-trichloropyridazine** ring with an amine nucleophile. This reaction is a foundational step for building more complex derivatives.

Materials:

- **3,4,6-trichloropyridazine**
- Amine nucleophile (e.g., 4-aminobenzonitrile)
- Anhydrous potassium carbonate (K₂CO₃) or similar base
- Anhydrous solvent (e.g., Acetone, THF)
- Distilled water
- Crushed ice
- Silica-gel coated TLC plates
- Appropriate eluent for TLC (e.g., Ethyl acetate/Hexane mixture)

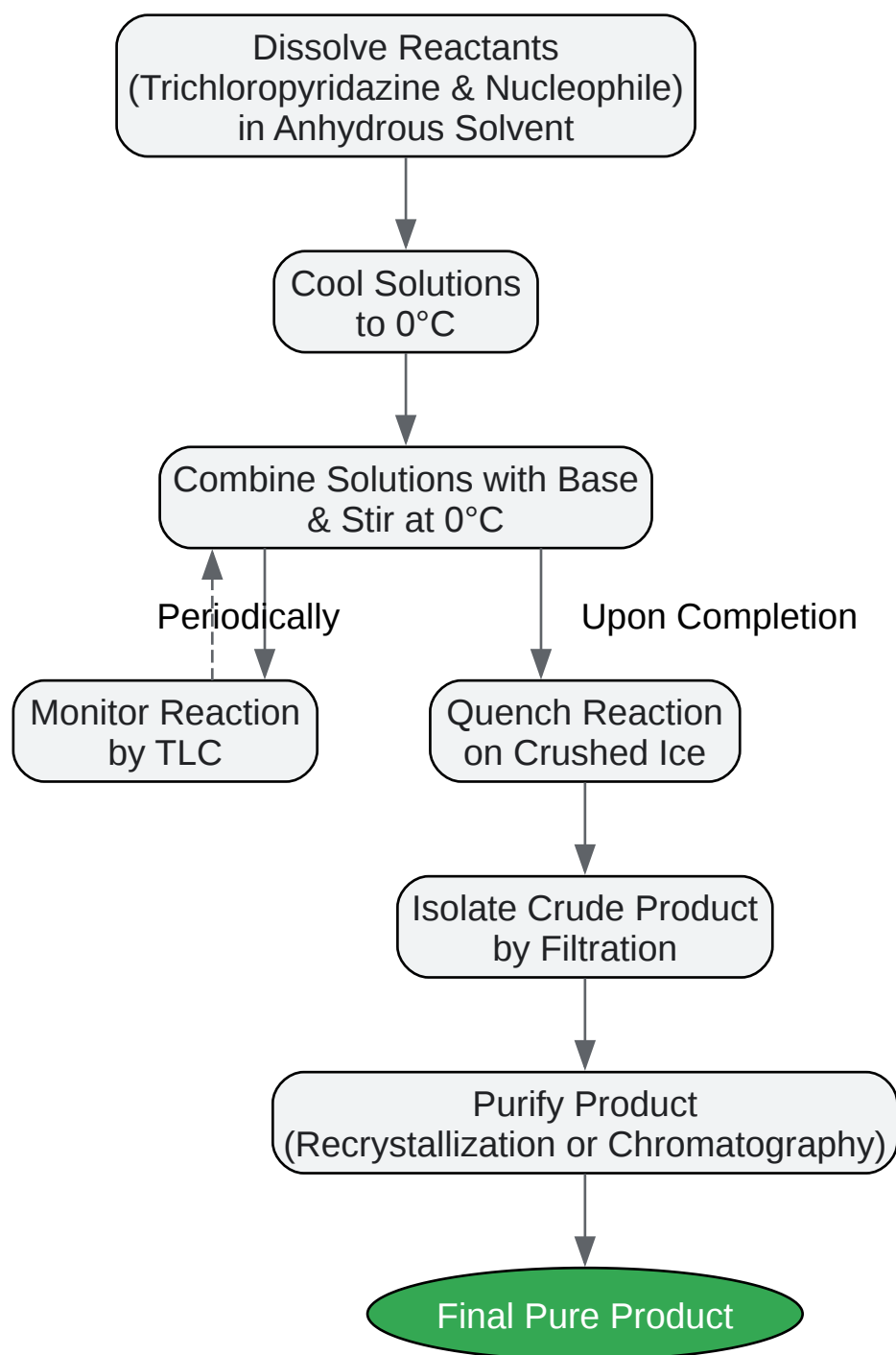
Procedure:

- Preparation: Dissolve **3,4,6-trichloropyridazine** (1 equivalent) and the desired amine nucleophile (1 equivalent) in separate flasks containing the anhydrous solvent.

- **Cooling:** Cool both solutions to 0 °C in an ice bath. This is crucial to control the reaction rate and prevent undesired side reactions, such as multiple substitutions.
- **Reaction Initiation:** In a separate round-bottom flask equipped with a magnetic stirrer, add the **3,4,6-trichloropyridazine** solution and the base (e.g., K_2CO_3 , 1 equivalent).
- **Nucleophile Addition:** Add the cold solution of the amine nucleophile dropwise to the stirring solution of the pyridazine and base.
- **Reaction Monitoring:** Maintain the temperature at 0 °C and stir the reaction for a specified time (typically 2-4 hours). Monitor the reaction's progress by taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC). The disappearance of the starting material indicates the reaction is proceeding.
- **Quenching:** Once the reaction is complete, pour the mixture onto crushed ice to precipitate the product.
- **Isolation:** Collect the solid product by vacuum filtration and wash it with cold water.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure substituted pyridazine derivative.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of a substituted pyridazine derivative from **3,4,6-trichloropyridazine**.



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A generalized workflow for nucleophilic substitution reactions.

Role in Drug Discovery: Antiviral Applications

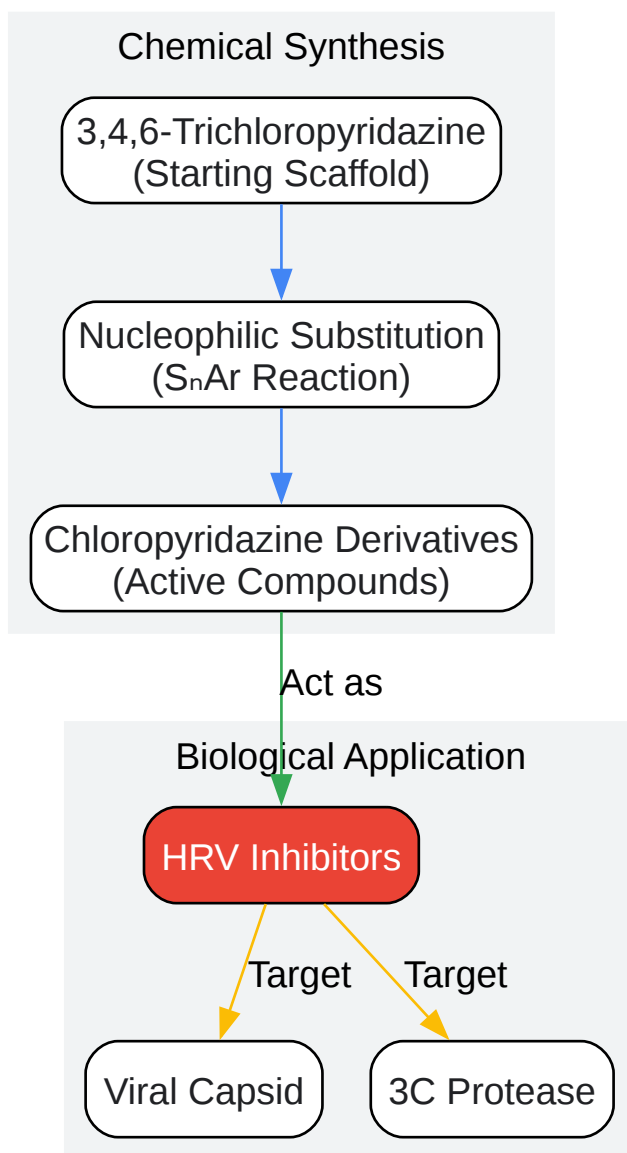
3,4,6-Trichloropyridazine derivatives have been investigated as potent inhibitors of human rhinovirus (HRV), the primary cause of the common cold.^[2] These derivatives serve as scaffolds for developing agents that target essential viral components, thereby inhibiting replication.

The logical pathway from this chemical intermediate to its biological application is outlined below. The core pyridazine structure is modified through synthetic reactions (as described in the protocol above) to create compounds that can effectively bind to viral targets. Key targets for HRV inhibitors include the viral capsid proteins and the 3C protease.

- **Capsid-Binding Inhibitors:** These compounds bind to a pocket in the viral capsid, stabilizing it and preventing the uncoating process, which is necessary for the release of the viral RNA into the host cell.^[2]
- **3C Protease Inhibitors:** The 3C protease is a viral enzyme essential for cleaving the viral polyprotein into functional proteins. Inhibiting this enzyme halts the viral replication cycle.

Logical Pathway Diagram

This diagram illustrates the role of **3,4,6-trichloropyridazine** as a foundational element in the development of human rhinovirus inhibitors.



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Role of **3,4,6-trichloropyridazine** in antiviral drug development.

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